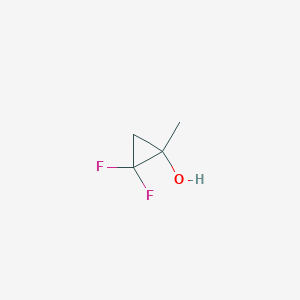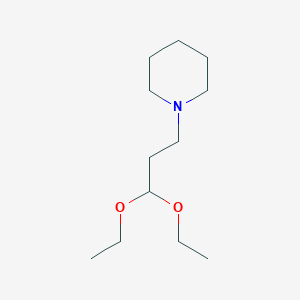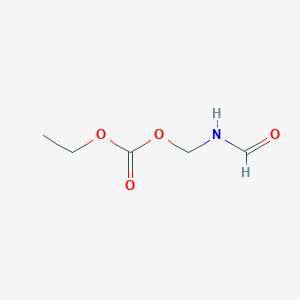
1-(2-Fluoro-4-iodopyridin-3-yl)ethanone
Overview
Description
“1-(2-Fluoro-4-iodopyridin-3-yl)ethanone”, also known as F-IPE, is an organic compound with the molecular formula C7H5FINO and a molecular weight of 265.03 . It is used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-4-iodopyridin-3-yl)ethanone” is 1S/C7H5FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“1-(2-Fluoro-4-iodopyridin-3-yl)ethanone” is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its fluorine atom can enhance the bioavailability and metabolic stability of potential drug candidates. The iodine moiety can be utilized for radio-labeling, which is crucial in imaging techniques like PET scans to track the distribution of drugs within the body .
Agriculture
“1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone” may be used in the development of agrochemicals. The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products. This compound could serve as a building block for creating more effective pesticides or herbicides .
Material Science
In material science, the compound’s structural motifs could be integral in designing novel materials. Fluorinated pyridines, for instance, are known for their interesting electronic properties due to the strong electron-withdrawing nature of the fluorine atom, which could be beneficial in creating advanced polymers or electronic materials .
Analytical Chemistry
The compound’s unique structure allows it to be used as a standard or reagent in analytical methods. Its distinct spectroscopic properties, owing to the fluorine and iodine substituents, make it suitable for use in NMR or mass spectrometry to identify or quantify substances within a mixture .
Biochemistry
In biochemistry, “1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone” can be used in the study of enzyme-catalyzed reactions where the compound could act as an inhibitor or substrate analog. This helps in understanding enzyme mechanisms or in the design of enzyme inhibitors for therapeutic use .
Pharmacology
This compound has potential applications in pharmacology, particularly in the synthesis of novel therapeutic agents. Its structural features can be exploited to create compounds with specific interactions with biological targets, which is fundamental in the drug discovery process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluoro-4-iodopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGOHOEZSYXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)






![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)

